molecular formula C14H15NO7 B15089034 3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid

3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid

Cat. No.: B15089034
M. Wt: 309.27 g/mol
InChI Key: KUYNOZVWCFXSNE-UHFFFAOYSA-N
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Description

Indoxyl beta-D-glucuronide cyclohexylammonium salt is a chromogenic substrate used primarily for the detection of beta-glucuronidase activity. This compound is particularly useful in microbiological and biochemical assays, where it serves as an indicator for the presence of specific enzymes, such as those produced by Escherichia coli. Upon enzymatic hydrolysis, it produces a blue indigo dye, making it a valuable tool in various diagnostic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indoxyl beta-D-glucuronide cyclohexylammonium salt typically involves the glucuronidation of indoxyl derivatives. The process begins with the preparation of indoxyl, which is then reacted with glucuronic acid derivatives under specific conditions to form the glucuronide. The final step involves the addition of cyclohexylamine to form the cyclohexylammonium salt. The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production of indoxyl beta-D-glucuronide cyclohexylammonium salt follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Indoxyl beta-D-glucuronide cyclohexylammonium salt primarily undergoes enzymatic hydrolysis when exposed to beta-glucuronidase. This reaction results in the cleavage of the glucuronide bond, releasing indoxyl, which subsequently undergoes oxidative dimerization to form indigo dye .

Common Reagents and Conditions

The enzymatic hydrolysis of indoxyl beta-D-glucuronide cyclohexylammonium salt typically requires the presence of beta-glucuronidase under physiological conditions. The reaction is often carried out in buffered solutions at neutral pH and moderate temperatures to mimic biological environments .

Major Products

The major product formed from the enzymatic hydrolysis of indoxyl beta-D-glucuronide cyclohexylammonium salt is indigo dye. This blue dye is easily detectable and serves as a visual indicator of beta-glucuronidase activity .

Scientific Research Applications

Indoxyl beta-D-glucuronide cyclohexylammonium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of indoxyl beta-D-glucuronide cyclohexylammonium salt involves its hydrolysis by beta-glucuronidase. The enzyme cleaves the glucuronide bond, releasing indoxyl, which then undergoes oxidative dimerization to form indigo dye. This process provides a visual indication of enzyme activity, making it a valuable tool for detecting beta-glucuronidase-producing organisms .

Comparison with Similar Compounds

Indoxyl beta-D-glucuronide cyclohexylammonium salt is unique in its ability to produce a blue dye upon enzymatic hydrolysis, making it highly specific for beta-glucuronidase detection. Similar compounds include:

    5-Bromo-4-chloro-3-indolyl beta-D-glucuronide: Another chromogenic substrate that produces a blue dye upon hydrolysis.

    6-Chloro-3-indolyl beta-D-glucuronide: Produces a salmon-colored precipitate upon hydrolysis.

    4-Methylumbelliferyl beta-D-glucuronide: Produces a fluorescent product upon hydrolysis

These compounds share similar applications but differ in their chromogenic properties and sensitivity, making indoxyl beta-D-glucuronide cyclohexylammonium salt a preferred choice for specific assays.

Properties

IUPAC Name

3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO7/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8/h1-5,9-12,14-18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYNOZVWCFXSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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